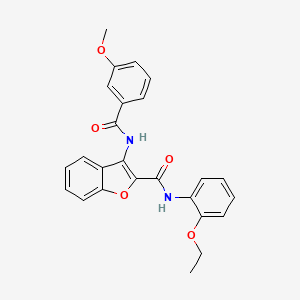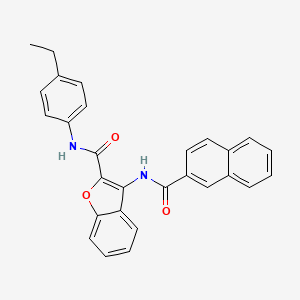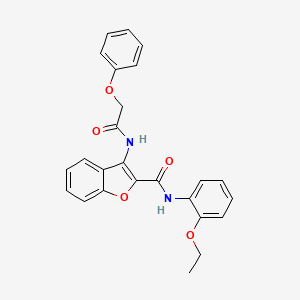
N-(2-ethoxyphenyl)-3-(3-methoxybenzamido)-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxyphenyl)-3-(3-methoxybenzamido)-1-benzofuran-2-carboxamide, also known as NEMBC, is a small molecule compound belonging to the class of compounds known as benzamides. It has been studied for its potential therapeutic and diagnostic applications in various fields of medicine. NEMBC has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. In addition, it has been found to have a number of pharmacological effects, such as inhibition of angiogenesis and inhibition of cell proliferation.
Applications De Recherche Scientifique
N-(2-ethoxyphenyl)-3-(3-methoxybenzamido)-1-benzofuran-2-carboxamide has been studied for its potential therapeutic and diagnostic applications in various fields of medicine. In particular, it has been studied for its anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. It has been found to possess anti-inflammatory activity in both in vivo and in vitro models, and has been shown to inhibit the production of pro-inflammatory cytokines. In addition, it has been found to possess anti-cancer activity, as it has been shown to inhibit the proliferation of various cancer cell lines. Furthermore, N-(2-ethoxyphenyl)-3-(3-methoxybenzamido)-1-benzofuran-2-carboxamide has been found to possess anti-viral activity, as it has been shown to inhibit the replication of various viruses, including HIV-1 and influenza virus. Finally, N-(2-ethoxyphenyl)-3-(3-methoxybenzamido)-1-benzofuran-2-carboxamide has been found to possess anti-bacterial activity, as it has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli.
Mécanisme D'action
The exact mechanism of action of N-(2-ethoxyphenyl)-3-(3-methoxybenzamido)-1-benzofuran-2-carboxamide is not yet fully understood. However, it is believed to act through multiple mechanisms, including inhibition of angiogenesis, inhibition of cell proliferation, and modulation of the immune system. N-(2-ethoxyphenyl)-3-(3-methoxybenzamido)-1-benzofuran-2-carboxamide has been found to inhibit the production of pro-inflammatory cytokines, and it has been suggested that this inhibition may be due to its ability to inhibit the activity of enzymes involved in the production of these cytokines. In addition, N-(2-ethoxyphenyl)-3-(3-methoxybenzamido)-1-benzofuran-2-carboxamide has been found to inhibit the proliferation of various cancer cell lines, and this inhibition is believed to be due to its ability to inhibit the activity of enzymes involved in cell proliferation. Finally, N-(2-ethoxyphenyl)-3-(3-methoxybenzamido)-1-benzofuran-2-carboxamide has been found to modulate the immune system, and this modulation is believed to be due to its ability to interact with various immune receptors and modulate their activity.
Biochemical and Physiological Effects
N-(2-ethoxyphenyl)-3-(3-methoxybenzamido)-1-benzofuran-2-carboxamide has been found to possess a wide range of biochemical and physiological effects. In particular, it has been found to possess anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. In addition, it has been found to possess a number of pharmacological effects, such as inhibition of angiogenesis and inhibition of cell proliferation. Finally, N-(2-ethoxyphenyl)-3-(3-methoxybenzamido)-1-benzofuran-2-carboxamide has been found to modulate the immune system, and this modulation is believed to be due to its ability to interact with various immune receptors and modulate their activity.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using N-(2-ethoxyphenyl)-3-(3-methoxybenzamido)-1-benzofuran-2-carboxamide in laboratory experiments is its wide range of biological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. In addition, it has been found to possess a number of pharmacological effects, such as inhibition of angiogenesis and inhibition of cell proliferation. Furthermore, N-(2-ethoxyphenyl)-3-(3-methoxybenzamido)-1-benzofuran-2-carboxamide has been found to modulate the immune system, and this modulation is believed to be due to its ability to interact with various immune receptors and modulate their activity.
The main limitation of using N-(2-ethoxyphenyl)-3-(3-methoxybenzamido)-1-benzofuran-2-carboxamide in laboratory experiments is its high cost. In addition, it is not always easy to obtain the compound in pure form, and it can be difficult to synthesize the compound in large quantities.
Orientations Futures
Given the wide range of biological activities and pharmacological effects of N-(2-ethoxyphenyl)-3-(3-methoxybenzamido)-1-benzofuran-2-carboxamide, there are many potential future directions for research. These include further exploration of its anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties, as well as its potential therapeutic and diagnostic applications in various fields of medicine. In addition, further research could be conducted into the mechanism of action of N-(2-ethoxyphenyl)-3-(3-methoxybenzamido)-1-benzofuran-2-carboxamide, as well as its potential side effects and toxicity. Furthermore, further research could be conducted into its potential use in drug delivery systems, and its potential use as a novel therapeutic agent. Finally, further research could be conducted into its potential use in the development of new diagnostic tools and the development of new drugs.
Méthodes De Synthèse
N-(2-ethoxyphenyl)-3-(3-methoxybenzamido)-1-benzofuran-2-carboxamide can be synthesized using a variety of methods, including the reaction of 2-ethoxyphenylacetonitrile with 3-methoxybenzamido-1-benzofuran-2-carboxylic acid in the presence of a suitable base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an inert atmosphere and the product is isolated in good yield.
Propriétés
IUPAC Name |
N-(2-ethoxyphenyl)-3-[(3-methoxybenzoyl)amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5/c1-3-31-21-14-7-5-12-19(21)26-25(29)23-22(18-11-4-6-13-20(18)32-23)27-24(28)16-9-8-10-17(15-16)30-2/h4-15H,3H2,1-2H3,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOEINIFCIXTJKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-3-(3-methoxybenzamido)benzofuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-5-(4-fluorophenyl)-8,8-dimethyl-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-2,4,6-trione](/img/structure/B6490228.png)
![1-ethyl-5-(4-hydroxyphenyl)-8,8-dimethyl-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-2,4,6-trione](/img/structure/B6490234.png)
![2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6490239.png)
![2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-(3-ethylphenyl)acetamide](/img/structure/B6490244.png)
![2-[3-(4-chlorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N,N-dimethyl-3-oxobutanamide](/img/structure/B6490265.png)
![3-(3,4-dimethylphenyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6490273.png)
![N-(2-fluorophenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide](/img/structure/B6490275.png)
![N-(2-methoxy-5-methylphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide](/img/structure/B6490283.png)
![N-(3-chlorophenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide](/img/structure/B6490286.png)

![N-(4-bromo-3-methylphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide](/img/structure/B6490305.png)
![3-{[1,1'-biphenyl]-4-amido}-N-(3-chlorophenyl)-1-benzofuran-2-carboxamide](/img/structure/B6490306.png)

